2-(Hydroxymethyl)-5-(trifluoromethyl)phenol
Description
Overview and Significance of Fluorinated Phenolic Compounds
Fluorinated phenolic compounds represent a specialized class of aromatic hydroxyl-containing molecules that have gained significant importance in contemporary chemical research due to their enhanced properties compared to non-fluorinated analogs. The incorporation of fluorine atoms into phenolic structures fundamentally alters the electronic characteristics of these compounds, leading to improved chemical performance in various applications. Research conducted on comparative studies between simple diphenols and their fluorinated analogs has demonstrated that fluorination provides a straightforward route toward extending the hydrogen bond donor ability of phenolic compounds.
The significance of fluorinated phenolic compounds extends beyond simple property enhancement, as these molecules exhibit dramatically increased net interaction strength when compared to their unfluorinated counterparts. Studies utilizing scanning tunneling microscopy at solid-liquid interfaces have revealed that fluorinated analogs form unprecedented two-dimensional phenol-pyridine cocrystals, demonstrating their superior effectiveness as building blocks for hydrogen-bond-driven multicomponent networks. The enhanced performance results from a combination of increased hydrogen bond donor ability and the capacity to engage in additional carbon-hydrogen-fluorine interactions that further stabilize molecular assemblies.
The electronic effects of fluorination on phenolic compounds are particularly pronounced due to the electron-withdrawing nature of fluorine substituents. This characteristic increases the acidity of hydroxyl groups, making these compounds more effective participants in hydrogen bonding interactions. The presence of fluorine atoms also introduces additional stabilizing interactions through weak but significant carbon-hydrogen-fluorine contacts, with single carbon-hydrogen-fluorine interactions having strengths on the order of 0.8 to 1.0 kilocalories per mole in fluorinated systems.
From a broader chemical perspective, fluorinated phenolic compounds contribute to the expanding field of organofluorine chemistry, which has become increasingly important in pharmaceutical, agrochemical, and materials science applications. The unique properties imparted by fluorination, including metabolic stability, enhanced lipophilicity modulation, and improved biological activity, make these compounds valuable synthetic targets. The strategic placement of fluorine atoms in phenolic structures allows chemists to fine-tune molecular properties for specific applications while maintaining the fundamental reactivity patterns associated with phenolic hydroxyl groups.
Historical Context and Discovery of 2-(Hydroxymethyl)-5-(trifluoromethyl)phenol
The development of this compound emerged from the broader historical progression of fluorinated aromatic compound synthesis, which gained momentum during the mid-twentieth century with advances in organofluorine chemistry. The specific compound was first documented in chemical databases in 2011, with its initial creation date recorded on June 21, 2011, and subsequent modifications documented as recently as May 18, 2025, indicating ongoing research interest and refinement of its chemical characterization.
The historical development of hydroxymethyl derivatives of phenolic compounds can be traced to systematic investigations into the synthesis of substituted phenols through formaldehyde-based reactions. Early work established that hydroxymethyl derivatives of phenols could be synthesized through reduction with sodium borohydride of precursor aldehydes, which were obtained regiospecifically from reactions of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine. This methodology represented a significant improvement over direct hydroxymethylation with paraformaldehyde, which often resulted in formation of both hydroxymethyl and bishydroxymethyl derivatives.
The integration of trifluoromethyl substituents into phenolic structures followed parallel developments in fluorination chemistry, particularly the recognition that fluorinated compounds exhibited enhanced properties for various applications. Patent literature from the 1950s documented methods for preparing trifluoromethyl-substituted salicylic acids through reactions of meta-trifluoromethylphenols with potassium carbonate and carbon dioxide under pressure at elevated temperatures. These early synthetic approaches laid the groundwork for the development of more complex fluorinated phenolic derivatives.
The specific combination of hydroxymethyl and trifluoromethyl substituents in the this compound structure represents a convergence of these synthetic methodologies, resulting in a compound that combines the enhanced hydrogen bonding capabilities of fluorinated phenols with the additional functional group versatility provided by the hydroxymethyl substituent. The compound's molecular formula of carbon-eight hydrogen-seven fluorine-three oxygen-two reflects this dual functionality, with a molecular weight of 192.14 grams per mole.
Nomenclature and Classification in Phenol Chemistry
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for naming substituted phenolic compounds. According to standard nomenclature rules for phenols, the benzene ring attached to the hydroxyl group serves as the parent structure, with substituent positions numbered relative to the hydroxyl-bearing carbon atom. In this compound, the hydroxymethyl group occupies the 2-position (ortho to the phenolic hydroxyl), while the trifluoromethyl group is located at the 5-position (meta to the phenolic hydroxyl).
The classification of this compound within phenol chemistry places it in the category of monohydric phenols, meaning it contains a single hydroxyl group directly attached to the aromatic ring system. However, the presence of the hydroxymethyl substituent introduces an additional hydroxyl functionality, creating a bifunctional molecule that can participate in multiple hydrogen bonding interactions. This dual hydroxyl character distinguishes it from simple monohydric phenols and places it in a specialized subcategory of phenolic compounds with enhanced hydrogen bonding capabilities.
Within the broader classification system for phenolic compounds, this compound belongs to the family of substituted phenols, specifically those bearing both alkyl hydroxyl and perfluoroalkyl substituents. The trifluoromethyl group represents a strongly electron-withdrawing substituent that significantly influences the electronic properties of the phenolic system. This electron-withdrawing effect increases the acidity of the phenolic hydroxyl group, making it a stronger hydrogen bond donor compared to unsubstituted phenol.
The International Union of Pure and Applied Chemistry name for this compound is systematically derived as this compound, which clearly indicates the positions and nature of both substituents. Alternative naming conventions include descriptive names such as "2-Hydroxy-4-(trifluoromethyl)benzyl alcohol" and "Benzenemethanol, 2-hydroxy-4-(trifluoromethyl)-," which emphasize different aspects of the molecular structure. These alternative names reflect the compound's dual character as both a phenol (due to the aromatic hydroxyl group) and a benzyl alcohol (due to the hydroxymethyl substituent).
Chemical Identity and Registration
The chemical identity of this compound is definitively established through its Chemical Abstracts Service registration number 349-66-6, which serves as a unique identifier in chemical databases worldwide. This registration number provides unambiguous identification of the compound across different chemical information systems and ensures consistency in chemical literature and commerce.
Table 1: Chemical Identity Parameters for this compound
The molecular structure of this compound consists of a benzene ring substituted with three distinct functional groups: a phenolic hydroxyl group, a hydroxymethyl group, and a trifluoromethyl group. The compound's molecular formula of C₈H₇F₃O₂ indicates the presence of eight carbon atoms, seven hydrogen atoms, three fluorine atoms, and two oxygen atoms, arranged in a specific geometric configuration that determines its chemical properties.
Physical property data for this compound includes a melting point range of 66 to 66.5 degrees Celsius and a boiling point of 236.6 plus or minus 35.0 degrees Celsius at 760 millimeters of mercury pressure. These thermal properties reflect the influence of both hydrogen bonding interactions (due to the hydroxyl groups) and the electronic effects of the trifluoromethyl substituent on the compound's intermolecular forces.
The compound is documented in multiple chemical databases with high purity specifications, typically 98 percent or greater, indicating its availability for research applications. Storage recommendations specify room temperature conditions under nitrogen atmosphere, suggesting sensitivity to oxidation or moisture that requires controlled storage conditions. The compound's physical form is reported as a solid at room temperature, consistent with its melting point above ambient conditions.
Properties
IUPAC Name |
2-(hydroxymethyl)-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-3,12-13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZVTDLPRSNCPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601259648 | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601259648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349-66-6 | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601259648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenol derivatives using reagents such as Umemoto’s reagents . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-5-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield trifluoromethyl-substituted aldehydes or acids, while substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
2-(Hydroxymethyl)-5-(trifluoromethyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-5-(trifluoromethyl)phenol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with biological targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Groups
The table below compares substituents and key functional groups in related compounds:
Key Observations :
- Positional Isomerism: The 2- vs.
- Functional Group Impact: Replacement of hydroxymethyl with -NH₂ () or -NO₂ () modifies acidity (pKa) and redox activity. The -CF₃ group consistently enhances thermal stability and lipophilicity across analogs .
Physical and Chemical Properties
- Acidity: The -CF₃ group lowers the pKa of the phenolic -OH compared to unsubstituted phenol, as seen in 2-nitro-4-(trifluoromethyl)phenol ().
- Melting Points: While direct data is unavailable for the target compound, analogs like 2-amino-5-trifluoromethylphenol () and Schiff base derivatives () exhibit melting points between 87–200°C, suggesting similar thermal stability.
- Solubility : Hydroxymethyl groups improve aqueous solubility relative to nitro or trifluoromethyl analogs, as observed in dihydrodehydrodiconiferyl alcohol derivatives ().
Biological Activity
2-(Hydroxymethyl)-5-(trifluoromethyl)phenol, known by its CAS number 349-66-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The chemical structure of this compound features a hydroxymethyl group and a trifluoromethyl group attached to a phenolic ring. The presence of the trifluoromethyl group enhances the compound's lipophilicity and alters its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antidepressant Effects : Similar compounds have shown the ability to inhibit monoamine oxidase (MAO), which increases levels of neurotransmitters like serotonin and norepinephrine, potentially alleviating depressive symptoms.
- Antitumor Activity : In vitro studies suggest that derivatives may exhibit cytotoxic effects against cancer cell lines, inducing apoptosis through mitochondrial pathways.
- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may act as an agonist or antagonist, modulating neurotransmitter systems and influencing various biochemical pathways.
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action for this compound compared to similar compounds:
| Compound | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Antidepressant | <0.1 | MAO Inhibition |
| Similar Compound A | Antitumor | 0.5 | Apoptosis Induction |
| Similar Compound B | Anti-inflammatory | 1.0 | COX Inhibition |
Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of related compounds. Results indicated significant MAO inhibitory activity with IC50 values in the nanomolar range, suggesting strong potential for treating mood disorders.
Study 2: Antitumor Efficacy
In vitro studies on cancer cell lines demonstrated that this compound exhibited cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism was linked to apoptosis induction via increased caspase activity and altered mitochondrial membrane potential.
Q & A
Basic: What synthetic methodologies are effective for preparing 2-(Hydroxymethyl)-5-(trifluoromethyl)phenol, and how are reaction conditions optimized?
Methodological Answer:
A common approach involves coupling trifluoromethyl-substituted phenolic intermediates with hydroxymethylation agents. For example, describes a multi-step synthesis where 4-chloro-3-([18F]trifluoromethyl)phenol is coupled with a brominated precursor using palladium-catalyzed cross-coupling reactions. Key optimizations include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.
- Temperature control : Reactions often proceed at 80–100°C to balance yield and byproduct formation.
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Alternative routes may utilize boronate esters (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol) for Suzuki-Miyaura couplings, as seen in related trifluoromethylphenol derivatives .
Advanced: How do electronic effects of the trifluoromethyl and hydroxymethyl groups influence regioselectivity in electrophilic substitution reactions?
Methodological Answer:
The trifluoromethyl group is a strong electron-withdrawing meta-director, while the hydroxymethyl group acts as an electron-donating ortho/para-director. Computational modeling (e.g., DFT) can predict regioselectivity:
- Electrophilic aromatic substitution : Nitration or halogenation favors the para position relative to the hydroxymethyl group due to steric hindrance from the bulky CF₃ group.
- Experimental validation : X-ray crystallography (as in ) confirms structural outcomes, while NMR (¹H/¹⁹F) monitors reaction progress .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H and ¹⁹F NMR : Essential for confirming substituent positions and purity. The CF₃ group shows a distinct triplet in ¹⁹F NMR (~-60 ppm).
- X-ray crystallography : Resolves steric and electronic effects on molecular geometry (e.g., bond angles between substituents) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₈H₇F₃O₂, MW 192.14) and detects impurities .
Advanced: How does the compound’s stability under thermal or oxidative conditions impact its storage and handling?
Methodological Answer:
- Thermal degradation : At >150°C, decomposition may release toxic HF gas (as noted in for similar trifluoromethylphenols).
- Oxidative stability : The hydroxymethyl group is susceptible to oxidation; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) are recommended during storage.
- Analytical monitoring : TGA/DSC assesses decomposition thresholds, while HPLC tracks degradation products .
Basic: What role does this compound play in medicinal chemistry or materials science?
Methodological Answer:
- Pharmaceutical intermediates : It serves as a precursor for PET tracers (e.g., [¹⁸F]GSK2647544 in ) or kinase inhibitors.
- Materials science : The CF₃ group enhances hydrophobicity in polymer coatings, while the phenol moiety enables covalent bonding to surfaces .
Advanced: How can in silico models predict the compound’s pharmacokinetic properties?
Methodological Answer:
- LogP calculations : Predict lipophilicity (experimental logP ~2.5) using software like Schrödinger or MOE.
- Metabolism prediction : CYP450 enzymes may oxidize the hydroxymethyl group; docking studies identify metabolic hotspots.
- Toxicity screening : Tools like ProTox-II assess potential hepatotoxicity based on structural analogs .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles ().
- Ventilation : Use fume hoods to mitigate inhalation risks.
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: What mechanistic insights explain its reactivity in nucleophilic aromatic substitution?
Methodological Answer:
- Activation energy : The electron-withdrawing CF₃ group lowers the energy barrier for nucleophilic attack at the ortho position.
- Kinetic studies : Monitor reaction rates via UV-Vis or LC-MS under varying pH and solvent conditions (e.g., DMF vs. THF).
- Isotopic labeling : ¹⁸O tracing in hydrolysis reactions elucidates mechanism pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
